Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone
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Overview
Description
Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxazole Ring: The oxazole ring is often formed by the cyclization of α-haloketones with amides or nitriles under basic conditions.
Formation of the Piperazine Ring: Piperazine rings are usually synthesized by the reaction of diethylenetriamine with ethylene oxide or by the cyclization of N,N’-bis(2-chloroethyl)amines.
Coupling Reactions: The final compound is obtained by coupling the furan, oxazole, and piperazine intermediates using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced to form oxazolidines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Oxazolidines.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders and infections.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxazole rings can participate in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone: Similar structure but with a thiazole ring instead of an oxazole ring.
Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-imidazol-4-yl]methyl]piperazin-1-yl]methanone: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the oxazole ring in Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone imparts unique electronic properties and reactivity compared to its thiazole and imidazole analogs. This can influence its binding affinity to biological targets and its overall stability under various conditions.
Properties
IUPAC Name |
furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-6-3-4-7-17(15)20-22-18(16(2)27-20)14-23-9-11-24(12-10-23)21(25)19-8-5-13-26-19/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQPPYRRHFIGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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